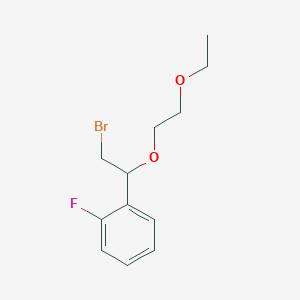
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and an ethoxyethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: The substitution of a hydrogen atom on the benzene ring with a fluorine atom.
Coupling Reaction: The final step involves coupling the brominated and fluorinated intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
化学反应分析
Types of Reactions
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The ethoxyethoxyethyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
科学研究应用
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
2-Bromoethyl ethyl ether: Lacks the fluorine substitution on the benzene ring.
1-Bromo-2-ethoxyethane: Similar structure but without the fluorine atom.
Uniqueness
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene is unique due to the combination of bromine, fluorine, and ethoxyethoxyethyl groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo and fluorine substituent on a biphenyl framework, which contributes to its reactivity and interaction with biological targets. The ethoxyethoxy group enhances solubility and bioavailability, making it a candidate for various biological applications.
The biological activity of this compound has been explored through various studies, highlighting its interaction with cellular signaling pathways:
- NF-κB Pathway Activation : Research indicates that compounds with similar structures can activate the NF-κB pathway, which plays a crucial role in immune response and inflammation. The activation is often triggered by stimuli such as lipopolysaccharide (LPS) or interferon-α (IFN-α) .
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis. The exact mechanism remains under investigation but may involve the modulation of key signaling pathways related to cell survival.
Antimicrobial Activity
A study focusing on derivatives similar to this compound demonstrated promising antimicrobial properties. Testing against various bacterial strains showed significant inhibition, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the growth of specific cancer cell lines. For example, compounds with similar structural features have been shown to be effective against acute human leukemia . The mechanism may involve disruption of cell cycle progression and induction of apoptosis.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in treating acute leukemia. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another study, the compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
Data Summary
属性
分子式 |
C12H16BrFO2 |
|---|---|
分子量 |
291.16 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO2/c1-2-15-7-8-16-12(9-13)10-5-3-4-6-11(10)14/h3-6,12H,2,7-9H2,1H3 |
InChI 键 |
YMQBCZBWKXOOHZ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC(CBr)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















